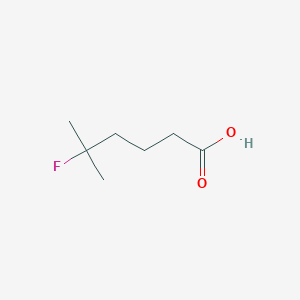
5-Fluoro-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5-methylhexanoic acid: is an organic compound with the molecular formula C7H13FO2 It is a derivative of hexanoic acid, where a fluorine atom and a methyl group are substituted at the fifth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into organic molecules, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 5-fluoro-5-methylhexanol or 5-methylhexane.
Substitution: Formation of various substituted hexanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-5-methylhexanoic acid is used as a building block in organic synthesis. Its unique fluorine substitution makes it valuable for the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. They can serve as probes to investigate the role of fluorine in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties, such as increased stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 5-Fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 5-Fluoro-5-methylpentanoic acid
- 5-Fluoro-5-methylheptanoic acid
- 5-Fluoro-5-methylbutanoic acid
Comparison: Compared to its analogs, 5-Fluoro-5-methylhexanoic acid has a unique combination of fluorine and methyl substitution at the fifth carbon atom, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorinated compounds .
Propriétés
Formule moléculaire |
C7H13FO2 |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
5-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-7(2,8)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
ZPBGLBAPFHKDRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

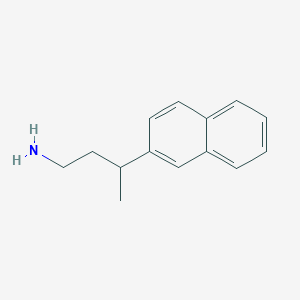

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
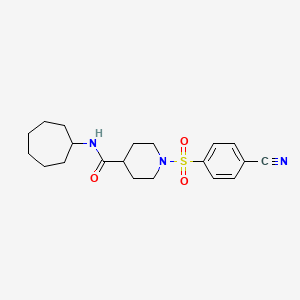

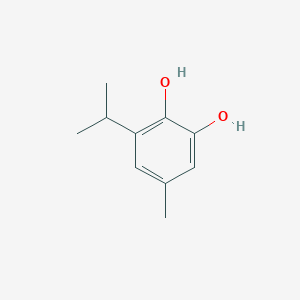
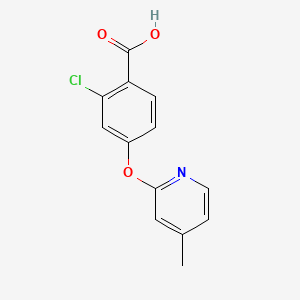
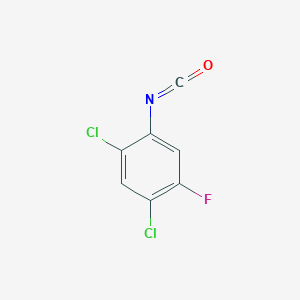
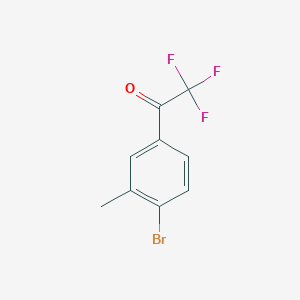

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
